2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures have been shown to interact with multiple receptor tyrosine kinases . These targets play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
This interaction could potentially inhibit the function of the targets, thereby altering cellular processes .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and differentiation . The downstream effects of these changes could include alterations in cell proliferation and survival.
Pharmacokinetics
The metabolism and excretion of these compounds can vary, potentially impacting their bioavailability .
Result of Action
The compound has been shown to exhibit various biological properties, including anticancer, anti-inflammatory, and antiangiogenic activities. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole core, the introduction of the pyridine and thiophene moieties, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Pyridine and Thiophene Moieties: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of Carboxamide: The final step involves the coupling of the intermediate with a suitable amine to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine moieties can be oxidized under suitable conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of benzo[d]thiazole, pyridine, and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-22-17-3-2-14(7-18(17)25-12)19(23)21-9-13-6-16(10-20-8-13)15-4-5-24-11-15/h2-8,10-11H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSFSFOAXAOEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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